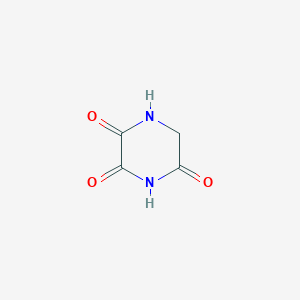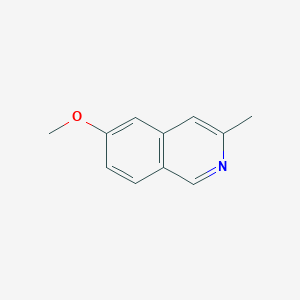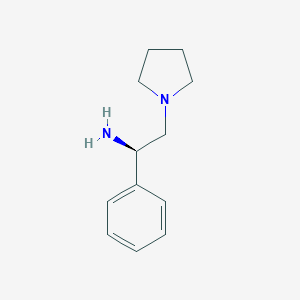
Methyl 6-iodonicotinate
Übersicht
Beschreibung
Methyl 6-iodonicotinate is a chemical compound with the molecular formula C7H6INO2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Methyl 6-iodonicotinate involves taking 6-methyl nicotinate as a raw material and reacting it under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . This method is advantageous due to its low raw material cost, convenient operation, high yield, and suitability for industrial mass production .Molecular Structure Analysis
The most stable structure of Methyl 6-iodonicotinate was optimized by the DFT/B3LYP method with a LanLD2Z basis set .Chemical Reactions Analysis
Methyl 6-iodonicotinate is a synthetic nicotine analog. It has been found in electronic cigarette pod systems, confirming the presence of a chemical species with the molecular weight of 6-methyl nicotine .Wissenschaftliche Forschungsanwendungen
Quantum Chemical, Spectroscopic, and Molecular Docking Investigations
Methyl 2‐chloro 4‐iodonicotinate, a structurally similar compound to Methyl 6-iodonicotinate, was explored for its structural, spectroscopic, and electronic properties using density functional theory (DFT). The study aimed to understand the molecule's stability, vibrational properties, and pharmaceutical potential, especially for pulmonary fibrosis treatment. Advanced techniques like DFT/B3LYP method, potential energy distribution calculations, and molecular docking analysis were employed, indicating the compound's significance in drug design (Pandimeena, Mathavan, Samuel, & Benial, 2022).
Synthesis and Drug Development
Synthesis of Anti-Infective Agents
The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in creating novel anti-infective agents, was developed safely and economically. The process was highlighted for its significance in trifluoromethylation using an inexpensive and effective system, indicating the compound's role in medical chemistry and drug synthesis (Mulder et al., 2013).
Bioinformatics and RNA Methylation Analysis
Comprehensive Analysis of mRNA Methylation
Methyl 6-iodonicotinate could be indirectly related to research on N(6)-methyladenosine (m(6)A) methylation in mRNA, a crucial modification affecting gene expression and associated with physiological processes. Techniques like methylated RNA immunoprecipitation and next-generation sequencing (MeRIP-Seq) were used to identify mRNAs containing m(6)A, highlighting the extensive nature and physiological significance of this modification (Meyer et al., 2012).
Pharmaceutical Applications
Retinoprotective Effect of Related Compounds
Studies on compounds like 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, which shares a nicotinate core with Methyl 6-iodonicotinate, have shown promising results in retinal protection and microcirculation improvement. These findings suggest potential pharmaceutical applications for structurally related compounds in treating retinal disorders (Peresypkina et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 6-iodonicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of niacin and its derivatives are the G protein-coupled receptors known as niacin receptors . These receptors play a crucial role in mediating the biological effects of niacin, including its role in lipid metabolism .
Mode of Action
Niacin and its derivatives are believed to exert their effects by binding to niacin receptors, leading to the activation of various intracellular signaling pathways . This can result in a variety of changes, including alterations in gene expression and enzyme activity .
Biochemical Pathways
The biochemical pathways affected by niacin and its derivatives are primarily those involved in lipid metabolism . By activating niacin receptors, these compounds can influence the activity of various enzymes involved in the synthesis and breakdown of lipids . This can lead to changes in the levels of various lipids in the body, including cholesterol and triglycerides .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . Methyl 6-iodonicotinate is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of Methyl 6-iodonicotinate’s action are likely to be related to its impact on lipid metabolism. By influencing the activity of enzymes involved in lipid synthesis and breakdown, this compound can alter the levels of various lipids in the body . This could potentially have a range of effects, depending on the specific lipids affected and the extent of the changes.
Eigenschaften
IUPAC Name |
methyl 6-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFVEUUNDFAFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563976 | |
| Record name | Methyl 6-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-iodonicotinate | |
CAS RN |
173157-33-0 | |
| Record name | Methyl 6-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)








